

# Dirozalkib: A Technical Overview of a Next-Generation ALK/ROS1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Dirozalkib |           |
| Cat. No.:            | B15579624  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dirozalkib** is a potent, next-generation, orally bioavailable small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases. Aberrant fusion proteins involving these kinases are key oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). **Dirozalkib** has demonstrated significant activity against wild-type ALK and various resistance mutations that can emerge during treatment with earlier-generation inhibitors. This technical guide provides a comprehensive overview of **Dirozalkib**, including its chemical identifiers, mechanism of action, in vitro potency, and relevant experimental protocols.

### **Chemical Identifiers**

For precise identification and database referencing, the SMILES (Simplified Molecular Input Line Entry System) string and InChIKey (International Chemical Identifier Key) for **Dirozalkib** are provided below.



| Identifier | Value                                                                              |  |
|------------|------------------------------------------------------------------------------------|--|
| SMILES     | O=S(C1=C(NC2=NC(NC3=C4OCCOC4=C(C5C<br>CNCC5)C(C)=C3)=NC=C2CI)C=CC=C1)<br>(C(C)C)=O |  |
| InChI Key  | ABKQZNVWMCRCGQ-UHFFFAOYSA-N                                                        |  |

### **Mechanism of Action and Signaling Pathway**

**Dirozalkib** exerts its therapeutic effect by competitively inhibiting the ATP-binding site of ALK and ROS1 kinases. In cancer cells harboring ALK or ROS1 fusion genes (e.g., EML4-ALK), the resulting fusion protein is constitutively active, leading to the dysregulation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. **Dirozalkib**'s inhibition of the kinase activity of these fusion proteins blocks these oncogenic signals.

The primary signaling cascades downstream of ALK/ROS1 activation include:

- RAS-MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation.
- PI3K/AKT Pathway: This cascade plays a central role in cell survival, growth, and metabolism.
- JAK/STAT Pathway: This pathway is involved in cell growth, survival, and immune responses.

By inhibiting ALK/ROS1, **Dirozalkib** effectively downregulates these key pathways, leading to cell cycle arrest and apoptosis in cancer cells dependent on ALK/ROS1 signaling.





Click to download full resolution via product page

Dirozalkib inhibits ALK/ROS1, blocking downstream pro-survival pathways.

## **Quantitative Data**

The in vitro potency of **Dirozalkib** has been evaluated in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.



| Target/Cell Line                    | IC50 (nM) | Assay Type               |
|-------------------------------------|-----------|--------------------------|
| ALK (enzyme)                        | 0.9       | Biochemical Kinase Assay |
| Karpas-299 (ALK-positive cell line) | 0.71      | Cell Proliferation Assay |
| NCI-H2228 (ALK-positive cell line)  | 15.11     | Cell Proliferation Assay |
| NCI-H3122 (ALK-positive cell line)  | 130.4     | Cell Proliferation Assay |

Data sourced from MedchemExpress.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ALK inhibitors like **Dirozalkib**.

## **Biochemical Kinase Assay (ALK)**

Objective: To determine the direct inhibitory effect of **Dirozalkib** on the enzymatic activity of the ALK kinase domain.

#### Materials:

- Recombinant human ALK kinase domain
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ATP solution
- Peptide substrate (e.g., poly-Glu,Tyr)
- **Dirozalkib** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega)



384-well white plates

#### Procedure:

- Prepare serial dilutions of **Dirozalkib** in the kinase buffer.
- In a 384-well plate, add 2.5 μL of the diluted inhibitor or DMSO (vehicle control).
- Add 2.5 μL of a solution containing the ALK enzyme in the kinase buffer.
- Initiate the kinase reaction by adding 5 μL of a solution containing ATP and the peptide substrate in the kinase buffer. Final concentrations should be around the Km for ATP.
- Incubate the plate at 37°C for 1-2 hours.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

### **Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)**

Objective: To assess the effect of **Dirozalkib** on the proliferation and viability of cancer cells harboring the EML4-ALK fusion.

#### Materials:

- EML4-ALK positive NSCLC cell line (e.g., NCI-H3122, Karpas-299, NCI-H2228)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Dirozalkib (dissolved in DMSO)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)



- 96-well clear or white-walled plates
- Solubilization solution (for MTT assay)

Procedure (using CellTiter-Glo®):

- Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
- Prepare serial dilutions of **Dirozalkib** in the complete medium.
- Remove the existing medium from the wells and add 100 μL of the diluted inhibitor or medium with DMSO (vehicle control).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a
- To cite this document: BenchChem. [Dirozalkib: A Technical Overview of a Next-Generation ALK/ROS1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579624#dirozalkib-smiles-and-inchi-key]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com